molecular formula C17H22N4O B12240693 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B12240693
M. Wt: 298.4 g/mol
InChI Key: VZHHMDDJPVQVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of pharmacological properties and are commonly used in the development of therapeutic drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrimidine derivative under specific reaction conditions. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are often commercially available or can be synthesized in-house. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography . The overall yield of the synthesis process can vary depending on the specific reaction conditions and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, which play a role in regulating mood and behavior . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, it may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C17H22N4O/c1-13-14(2)18-12-19-17(13)21-9-7-20(8-10-21)15-5-4-6-16(11-15)22-3/h4-6,11-12H,7-10H2,1-3H3

InChI Key

VZHHMDDJPVQVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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